![molecular formula C10H6N2O4S B1607925 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione CAS No. 34301-40-1](/img/structure/B1607925.png)
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione
Übersicht
Beschreibung
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is a chemical compound with the formula C₁₀H₆N₂O₄S . It is a compound of interest in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione consists of a thiazolane ring attached to a nitrophenyl group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
While specific chemical reactions involving 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione are not available, similar compounds have been used in various reactions. For example, the catalytic reduction of 4-nitrophenol has been used as a benchmark reaction to assess the activity of nanostructured materials .Physical And Chemical Properties Analysis
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione is a compound with a melting point of 266-268°C . More detailed physical and chemical properties would require further experimental analysis.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research Anti-tuberculosis Agents
The structural similarity of “5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione” to certain 1,3-diphenylprop-2-ene-1-one derivatives suggests potential applications in pharmaceutical research, particularly as anti-tuberculosis agents. Studies have shown that certain descriptors are important contributors to the anti-tuberculosis activity of related compounds .
Plant Biology Hormone Production and Regulation
Indole derivatives, which share a common aromatic structure with our compound of interest, are known for their role in plant hormone production and regulation. Specifically, indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . This indicates possible research applications in understanding plant growth and development processes.
Analytical Chemistry Chromatography and Mass Spectrometry
“5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione” may be used in analytical chemistry applications such as chromatography or mass spectrometry. These techniques require specific compounds for measuring apparatus or sample manipulation during analysis .
Cancer Research Cytotoxic Agents
There is ongoing research into novel cytotoxic agents for cancer treatment. Compounds similar to “5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione” have been designed and synthesized with potential cytotoxic properties, indicating a possible application in designing new cancer therapies .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione are not available, similar compounds have shown potential in various fields. For instance, indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that 5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione and similar compounds could also have potential applications in various fields.
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that the nitrophenyl group can undergo reduction reactions , which could potentially lead to changes in the target cells.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that this compound may also influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 25023 suggests that it may have suitable properties for bioavailability.
Result of Action
Similar compounds have demonstrated antimicrobial, anti-diabetic, and antioxidant activities , suggesting that this compound may have similar effects.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .
Eigenschaften
IUPAC Name |
(5E)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-1-3-7(4-2-6)12(15)16/h1-5H,(H,11,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWADLBIRAWMTCN-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Nitrophenyl)methylene]-1,3-thiazolane-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



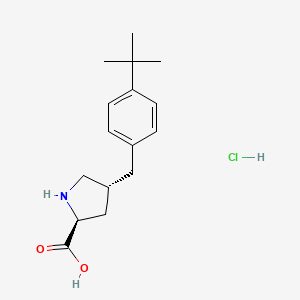
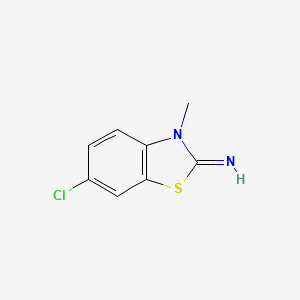



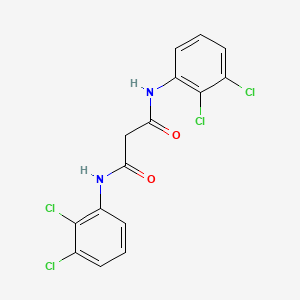

![5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1607855.png)
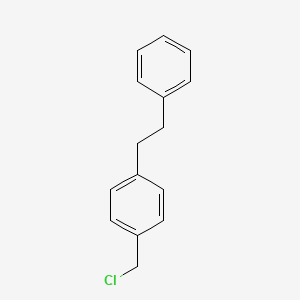
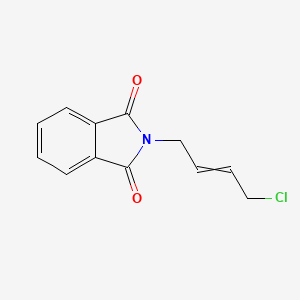
![2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-, sodium salt](/img/structure/B1607860.png)
![3-([2-(4H-1,2,4-Triazol-3-ylthio)ethyl]thio)-4H-1,2,4-triazole](/img/structure/B1607861.png)

![1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone](/img/structure/B1607863.png)